molecular formula C20H12N2O3 B3890848 N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide CAS No. 5817-94-7

N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide

Cat. No.: B3890848
CAS No.: 5817-94-7
M. Wt: 328.3 g/mol
InChI Key: GEGGTBIWOGMWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide is a synthetic organic compound designed for research applications, particularly in the field of anticancer drug discovery. This molecule integrates a 9,10-anthraquinone (9,10-dioxoanthracene) core, a scaffold known for its diverse biological activities, with a pyridine-3-carboxamide moiety via a linker group . The anthraquinone structure is a privileged scaffold in medicinal chemistry, with well-documented roles in interacting with biological targets like DNA and topoisomerases . The inclusion of the carboxamide group is a strategic feature that enhances the molecule's potential to form key hydrogen bonds with target proteins, thereby improving binding affinity and specificity . This compound is of significant interest for in vitro pharmacological research. Anthraquinone derivatives have been extensively studied for their potent antitumor, antiviral, and antimicrobial properties . Specifically, carboxamide derivatives have emerged as a promising class in anticancer drug discovery due to their ability to interact with multiple oncogenic targets and their favorable pharmacological profiles . Research on similar N-substituted carboxamides has demonstrated notable cytotoxicity and selectivity against various human cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) . The mechanism of action for such compounds may involve interaction with key cancer-related targets such as topoisomerase-DNA complexes, PI3Kα, and EGFR, as suggested by molecular docking studies of analogous structures . Applications: • Investigated as a potential scaffold for the development of novel anticancer agents . • Suitable for use in biochemical assays and cell-based studies to evaluate cytotoxicity and antiproliferative effects . • Of interest in computational chemistry and molecular docking studies to predict binding interactions with therapeutic targets . This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3/c23-18-14-5-1-2-6-15(14)19(24)17-10-13(7-8-16(17)18)22-20(25)12-4-3-9-21-11-12/h1-11H,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGGTBIWOGMWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396418
Record name N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-94-7
Record name N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Anthracene and Anthraquinone Chemistry

N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide is structurally derived from anthracene (B1667546), a polycyclic aromatic hydrocarbon obtained from coal tar. rroij.com The core of the molecule is the 9,10-anthraquinone skeleton, which is an oxidized derivative of anthracene. youtube.com This anthraquinone (B42736) unit is a privileged scaffold in chemistry, known for its chemical stability and distinctive physicochemical properties. nih.gov

Anthraquinones are a class of organic compounds that are found extensively in nature, serving as pigments in plants, fungi, lichens, and insects. wikipedia.org The planar aromatic structure of the anthraquinone core is a chromophore that facilitates π-π interactions, a key feature in both its historical use as dyes and its modern applications in materials science and as biological intercalating agents. While anthraquinone itself is a pale yellow solid, the introduction of substituent groups, such as the pyridine-3-carboxamide (B1143946) moiety, can dramatically alter its electronic properties and, consequently, its color and function. wikipedia.org

The chemistry of anthraquinones is rich and versatile, allowing for functionalization at various positions on its three-ring system. This adaptability has made the anthraquinone core a central building block in the synthesis of a vast array of functional molecules. researchgate.net In the context of this compound, the anthraquinone portion provides a rigid, well-defined three-dimensional structure and is the source of potential photophysical properties. rroij.comnih.gov Its derivatives are key components in the production of hydrogen peroxide and have been used as catalysts in the paper and pulp industry. wikipedia.org

Significance of the Pyridine 3 Carboxamide Moiety in Functional Molecule Design

The pyridine-3-carboxamide (B1143946) fragment, also known as a nicotinamide (B372718) derivative, is a critical component that imparts significant functionality to the molecule. matrix-fine-chemicals.com Pyridine (B92270), a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in medicinal chemistry and is found in numerous FDA-approved drugs. rsc.orgnih.gov Its presence can profoundly influence a molecule's pharmacological profile, often improving biochemical potency, metabolic stability, permeability, and protein-binding characteristics. nih.govnih.gov

The pyridine ring is isosteric with benzene (B151609) but possesses a nitrogen atom that can act as a hydrogen bond acceptor, altering the molecule's solubility, basicity, and ability to interact with biological targets. rsc.org This has led to the incorporation of pyridine scaffolds into a wide range of therapeutic agents, including antivirals, kinase inhibitors, and central nervous system drugs. nih.gov

The carboxamide linker (-CONH-) in the pyridine-3-carboxamide moiety is also of great importance. This group is a stable, planar amide linkage that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This dual capability is crucial for molecular recognition and binding to the active sites of enzymes and receptors. researchgate.net The combination of the pyridine ring and the carboxamide group creates a versatile functional unit that is frequently employed in the design of bioactive molecules with a wide spectrum of activities, including antibacterial, anticancer, and antidiabetic properties. rsc.org

Computational and Theoretical Investigations of N 9,10 Dioxoanthracen 2 Yl Pyridine 3 Carboxamide Systems

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. This method is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide, docking studies can reveal key interactions with the amino acid residues of a target protein's active site.

While specific docking studies on this compound are not extensively reported, research on analogous anthraquinone (B42736) derivatives provides valuable insights. For instance, docking studies of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives against xanthine (B1682287) oxidase have demonstrated the importance of the anthraquinone moiety in binding. nih.gov These studies suggest that the planar anthraquinone core of this compound would likely engage in π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket. nih.govresearchgate.netnih.gov The amide linkage and the pyridine (B92270) ring can form crucial hydrogen bonds with the receptor, further stabilizing the complex. nih.gov

Table 1: Representative Docking Scores and Interacting Residues for Structurally Related Anthraquinone Derivatives

Compound Class Target Protein Docking Score (kcal/mol) Key Interacting Residues
9-Anilinoacridines Topoisomerase II -8.6 Not specified
N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives Xanthine Oxidase Not specified Not specified
Nicotinamide (B372718) derivatives VEGFR-2 Not specified Not specified

The pyridine-3-carboxamide (B1143946) (nicotinamide) moiety is also known to participate in significant interactions. In silico studies of nicotinamide analogs have highlighted their ability to form stable complexes with enzymes through hydrogen bonding and other favorable contacts. nih.gov For this compound, the nitrogen atom of the pyridine ring and the amide group are potential sites for hydrogen bonding, which is a critical factor in ligand-receptor recognition.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide information about the distribution of electrons, molecular orbital energies, and reactivity descriptors. For this compound, DFT calculations can elucidate its intrinsic chemical properties that govern its biological activity.

Studies on the anthraquinone core have shown that its electronic structure is characterized by a relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is indicative of its ability to accept electrons. scientists.uzbsu.by This property is relevant to its potential role in redox processes within biological systems. The Highest Occupied Molecular Orbital (HOMO) and LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Calculated Electronic Properties of Anthraquinone and Related Moieties from DFT Studies

Molecule/Fragment HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Anthraquinone Not specified Not specified Not specified
Nicotinamide Not specified Not specified Not specified

The pyridine-3-carboxamide portion of the molecule also contributes significantly to its electronic profile. DFT studies on nicotinamide derivatives have been used to optimize their molecular structures and analyze their electronic properties. nih.gov The combination of the electron-withdrawing anthraquinone core and the electron-rich pyridine-3-carboxamide moiety in this compound would create a unique electronic distribution, influencing its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. For this compound, MD simulations can offer insights into its flexibility and how it adapts to the binding site of a target protein.

MD simulations of anthraquinone derivatives have been used to study their interactions with DNA, revealing the dynamics of intercalation and the role of side chains in binding. nih.gov These studies indicate that the planar anthraquinone scaffold is well-suited for intercalating between DNA base pairs, and the attached side chains play a crucial role in the stability and specificity of binding. nih.gov Similarly, MD simulations of this compound bound to a protein target would allow for the assessment of the stability of the complex, the persistence of key interactions, and the conformational flexibility of the ligand in the active site.

The conformational preference of N-substituted molecules can be investigated using computational methods. researchgate.net The linkage between the anthraquinone and pyridine-3-carboxamide moieties in this compound allows for rotational freedom, and MD simulations can explore the accessible conformations and their relative energies, which can be important for binding to a specific receptor.

Structure-Based Design Principles and In Silico Screening Methodologies

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach is heavily reliant on computational methods. The structural information of this compound and its potential targets can be used to guide the design of new derivatives with improved affinity and selectivity.

The anthraquinone scaffold has been a common starting point for the design of new therapeutic agents. beilstein-journals.orgbeilstein-journals.org By understanding the key interactions of the anthraquinone core and the pyridine-3-carboxamide side chain through docking and MD simulations, modifications can be proposed to enhance binding. For example, adding or modifying functional groups on either moiety could lead to new hydrogen bonds or improved hydrophobic interactions.

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The chemical structure of this compound can be used as a query in similarity-based virtual screening to find other compounds with similar properties. Alternatively, its structure can be docked against a panel of protein targets to identify potential new biological activities.

Prediction of Biological Activity Profiles through Cheminformatics Tools

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. These tools can be used to predict the biological activity profiles of molecules based on their chemical structure. For this compound, cheminformatics can provide predictions for a wide range of properties, including its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

In silico ADMET prediction is a crucial step in the early stages of drug discovery, helping to identify potential liabilities of a compound before extensive experimental testing. researchgate.net By analyzing the structural features of this compound, such as its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors, various pharmacokinetic and toxicity parameters can be estimated.

Furthermore, cheminformatics models can be used to predict the likely biological targets of a compound. By comparing the structural and physicochemical properties of this compound to databases of known bioactive molecules, it is possible to generate hypotheses about its mechanism of action and potential therapeutic applications. nih.gov

Exploration of Biological Activities and Underlying Molecular Mechanisms of N 9,10 Dioxoanthracen 2 Yl Pyridine 3 Carboxamide Derivatives

Anticancer Activities and Cellular Mechanisms of Action

The anticancer potential of N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide derivatives is rooted in the established cytotoxic properties of both anthraquinone (B42736) and pyridine-based compounds. Research into various derivatives of these parent structures has revealed a range of activities against cancer cells, suggesting that a hybrid molecule could exhibit multifaceted mechanisms of action.

Derivatives of pyridine (B92270) have demonstrated significant anticancer effects. For instance, certain novel pyridine derivatives have shown potent activity against lung and breast cancer cell lines, with IC50 values in the micromolar range. researchgate.net Specifically, compounds such as 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile have exhibited remarkable efficacy against the A-549 lung cancer cell line. researchgate.net Similarly, various pyridin-2-yl estra-1,3,5(10)-triene derivatives have shown strong antiproliferative activity against MDA-MB-231 breast cancer cells and AR-negative prostate cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound Cancer Cell Line IC50 (µM)
6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile A-549 (Lung) 0.00803
6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile A-549 (Lung) 0.0095
6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile MDA-MB-231 (Breast) 0.0103
6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile MDA-MB-231 (Breast) 0.0147
3-Benzyloxy (17E)-pycolinilidene derivative 9 MDA-MB-231 (Breast) 0.96
Pyridine derivative 5 MDA-MB-231 (Breast) 8.23
Pyridine derivative 13 MDA-MB-231 (Breast) 3.08
Pyridine derivative 4 PC-3 (Prostate) 4.84
Pyridine derivative 5 PC-3 (Prostate) 4.73
Pyridine derivative 8 PC-3 (Prostate) 4.69
Pyridine derivative 15 HeLa (Cervical) 8.71

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the 9,10-dioxoanthracene (anthraquinone) core is a well-established pharmacophore for DNA intercalation. mdpi.com This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. The binding affinity of these compounds to DNA is a critical determinant of their cytotoxic potential. For instance, a series of 2,6-bis(omega-aminoalkanamido)anthracene-9,10-diones have been synthesized and their DNA-binding properties evaluated, showing a correlation between DNA binding and cytotoxic activity. researchgate.net

Furthermore, this intercalation can interfere with the function of topoisomerases, enzymes that are crucial for managing the topological state of DNA during cellular processes. nih.gov By stabilizing the topoisomerase-DNA complex, these compounds can lead to the formation of permanent DNA strand breaks, a mechanism of action for many established anticancer drugs. nih.gov Acridine (B1665455) derivatives, which share a similar planar aromatic structure with anthraquinones, are known to be potent inhibitors of topoisomerase II. nih.govnih.govmdpi.com It is plausible that this compound derivatives could also function as topoisomerase inhibitors, given their structural similarities to known inhibitors.

Reactive Oxygen Species (ROS) Generation and Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is another potential mechanism of anticancer activity for anthraquinone derivatives. The metabolic activation of these compounds can lead to the production of superoxide (B77818) radicals and other ROS, which can induce oxidative stress within cancer cells. researchgate.netnih.govnih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death. A study on a novel pyridine derivative demonstrated its ability to induce oxidative stress in ovarian cancer cells, as evidenced by a significant increase in intercellular ROS levels. nih.gov This suggests that the pyridine moiety may also contribute to the ROS-generating capabilities of the hybrid compound.

Apoptosis Induction Pathways (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Both anthraquinone and pyridine derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways. A key event in apoptosis is the activation of a cascade of enzymes known as caspases. For example, a novel pyridine derivative was found to induce apoptosis in ovarian cancer cells by downregulating the expression of caspase-3 and caspase-7, while significantly increasing the expression of cleaved caspase-9. nih.gov This points to the involvement of the mitochondrion-mediated apoptotic pathway. nih.gov Similarly, benzo[f]indole-4,9-dione derivatives, which are structurally related to anthraquinones, have been shown to activate caspases 3 and 9, thereby inducing the intrinsic pathway of apoptosis. mdpi.com

Table 2: Caspase Activation by Related Compounds

Compound Class Apoptotic Effect
Novel Pyridine Derivative Downregulation of caspase-3 and -7; Upregulation of cleaved caspase-9. nih.gov
Benzo[f]indole-4,9-dione Derivatives Activation of caspase-3 and -9. mdpi.com
Thiadiazole Derivatives Inhibition of caspase-3 and -9. mdpi.com

Cell Cycle Modulation (e.g., G2/M phase arrest)

Disruption of the normal cell cycle is another important mechanism by which anticancer drugs can inhibit tumor growth. Several studies have shown that derivatives of the parent structures of this compound can cause cell cycle arrest at specific phases. For instance, a novel pyridine derivative was found to induce G0/G1 phase arrest in ovarian cancer cells. nih.gov In contrast, certain thieno[2,3-c]pyridine (B153571) derivatives have been shown to induce G2 phase arrest. nih.gov Research on 2,6-diamino-substituted purine (B94841) derivatives, which can be considered bioisosteres of pyridine derivatives in some contexts, also demonstrated G2/M phase arrest. researchgate.net The specific phase of cell cycle arrest can depend on the exact chemical structure of the derivative and the type of cancer cell being studied.

Autophagy Induction Mechanisms

Autophagy is a cellular process of self-degradation of cellular components, which can have a dual role in cancer, either promoting survival or cell death. There is evidence to suggest that compounds structurally related to this compound may modulate autophagy. While direct evidence for the titular compound is lacking, the broader class of nitrogen-containing heterocyclic compounds has been implicated in autophagic processes. The precise mechanisms and the ultimate effect on cancer cell fate would likely depend on the cellular context and the specific derivative.

Inhibition of Specific Kinases (e.g., Janus Kinase)

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in cancer. The inhibition of specific kinases is a major focus of modern cancer drug development. The pyridine scaffold is a common feature in many kinase inhibitors. For example, various pyridine derivatives have been developed as selective inhibitors of Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. semanticscholar.org The JAK/STAT signaling pathway is involved in immune responses and cell growth, and its inhibition is a therapeutic strategy for various diseases, including cancer. semanticscholar.orgnih.govgoogle.com Given the presence of the pyridine moiety, it is conceivable that this compound derivatives could be designed to target specific kinases, including those in the JAK family.

Strategies for Circumventing Multidrug Resistance Mechanisms (e.g., P-glycoprotein efflux)

Multidrug resistance (MDR) is a major obstacle in chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as an efflux pump, reducing the intracellular concentration of therapeutic agents and thereby diminishing their efficacy. nih.gov The development of P-gp inhibitors is a critical strategy to reverse MDR. nih.gov

Derivatives of this compound are being investigated for this purpose, leveraging several mechanistic approaches. The core anthraquinone structure is a key component. For instance, the anthraquinone derivative KA-4s has been shown to reduce the expression of drug resistance-related proteins, including P-gp. nih.gov Third-generation P-gp inhibitors, such as WK-X-34, which share structural similarities like carboxamide linkages, have demonstrated a significant ability to inhibit P-gp-mediated efflux without affecting P-gp expression, suggesting a direct interaction with the transporter. nih.gov

Furthermore, modulating the cellular energy state presents another avenue for circumventing P-gp-mediated resistance. Since P-gp is an energy-dependent pump requiring ATP, compounds that impair cellular energetics can decrease its function. nih.gov Some anthraquinone derivatives have been found to decrease intracellular ATP levels, which in turn can reduce the activity of P-gp and lead to increased intracellular drug accumulation. nih.govnih.gov This strategy, combined with direct inhibition or downregulation of P-gp, forms a multi-pronged approach to overcoming multidrug resistance. While some pyridine carboxamide derivatives have been shown not to be substrates for certain efflux pumps, their role as inhibitors is an area of active investigation. asm.org

Antimicrobial Activities and Mechanistic Studies

Anthraquinones, a class to which this compound belongs, are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties. frontiersin.orgrsc.org The combination of the anthraquinone scaffold with a pyridine-3-carboxamide (B1143946) moiety, another pharmacophore with known antibacterial efficacy, creates hybrid molecules with significant therapeutic potential. nih.govsemanticscholar.org

Antibacterial Effects (e.g., against Mycobacterium tuberculosis, Staphylococcus aureus, Ralstonia solanacearum)

Derivatives containing the anthraquinone and pyridine carboxamide scaffolds have demonstrated notable activity against a range of pathogenic bacteria, including those known for drug resistance.

Mycobacterium tuberculosis : The development of novel agents against M. tuberculosis (Mtb) is crucial due to rising drug resistance. rsc.org Pyridine carboxamide derivatives have been identified as promising anti-tubercular agents. asm.org One such derivative, MMV687254, was specifically active against M. tuberculosis and showed bactericidal activity within macrophages. asm.org In silico studies have also suggested that anthraquinone derivatives could act as potential inhibitors of Mtb DNA gyrase B, a key enzyme in DNA replication. researchgate.net

Staphylococcus aureus : This gram-positive pathogen, particularly methicillin-resistant S. aureus (MRSA), is a major cause of infections. frontiersin.org Anthraquinone derivatives have shown significant antibacterial activity against S. aureus. researchgate.net Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed moderate to strong activity against S. aureus, with MIC values ranging from 32–64 μg/ml. nih.gov

Ralstonia solanacearum : A devastating plant pathogen, R. solanacearum causes bacterial wilt in many important crops. semanticscholar.org Pyridine-3-carboxamide analogs have been developed as effective agents to control this bacterium, with some compounds showing high inhibitory activity. semanticscholar.orgresearchgate.net

Table 1: Antibacterial Activity of Structurally Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Organism Activity/MIC Reference
Pyridine Carboxamide Derivative (MMV687254) Mycobacterium tuberculosis Bacteriostatic (liquid culture), Bactericidal (in macrophages) asm.org
Naphthamide Derivatives (13c, 13d) Drug-Resistant M. tuberculosis MIC: 6.55 µM, 7.11 µM rsc.org
Anthraquinone Derivative (Rhein) MRSA ATCC43300 MIC: 12.5 µg/ml frontiersin.org
Anthraquinone Derivative (Anthraquinone-2-carboxylic acid) MRSA ATCC43300 MIC: 100 µg/ml frontiersin.org
3-(Pyridine-3-yl)-2-oxazolidinone Derivatives Staphylococcus aureus MIC: 32–64 µg/ml nih.gov

The antibacterial mechanisms of these compounds are multifaceted and are explored in the following sections. nih.govconsensus.app

Biofilm Formation Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. frontiersin.orgmdpi.com The inhibition of biofilm formation is a key antibacterial strategy. Anthraquinones are recognized as potent antibiofilm agents. nih.govconsensus.app For example, anthraquinone-2-carboxylic acid and rhein (B1680588) have been shown to disrupt preformed MRSA biofilms by killing or dispersing the embedded cells. frontiersin.org Specific alkyl-substituted anthraquinones, such as symploquinones A and C, inhibited biofilm formation in S. aureus at sub-MIC concentrations. researchgate.net

The pyridine moiety also contributes to antibiofilm activity. Certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated universal antibiofilm activity, with some showing significant, concentration-dependent inhibition of biofilm formation. nih.gov Mechanistic studies suggest that some pyridine-based inhibitors can interfere with quorum sensing systems and iron acquisition, both of which are crucial for biofilm development. nih.gov

Cellular Membrane and Cell Wall Disruption

A primary mechanism of action for many anthraquinone derivatives is the disruption of the bacterial cell envelope. nih.govconsensus.app When bacteria are treated with these compounds, a significant increase in the conductivity of the cell suspension is observed, which indicates a change in the permeability of the cell wall and membrane. nih.gov This damage leads to the leakage of essential cellular contents and ultimately, cell death. nih.gov The ability of certain anthraquinone derivatives to destroy the bacterial membrane has been directly linked to their improved antibacterial activity. nih.gov

Inhibition of Microbial Nucleic Acid and Protein Synthesis

Interference with the synthesis of essential macromolecules like DNA, RNA, and proteins is a well-established antibacterial mechanism. nih.govconsensus.app Both the anthraquinone and pyridine-carboxamide scaffolds are implicated in this mode of action.

Bacterial DNA gyrase, a type IIA topoisomerase essential for DNA replication, is a validated target for antibiotics. nih.govnih.gov Anthraquinones, which are structurally similar to quinolone antibiotics, and their derivatives have been identified as inhibitors of DNA gyrase. researchgate.netfrontiersin.orgacs.org Similarly, novel series of inhibitors based on a pyridine-3-carboxamide scaffold have been designed to target the ATPase sub-unit of DNA gyrase (GyrB), demonstrating excellent enzyme inhibition and potent antibacterial efficacy. nih.gov Other derivatives target different aspects of protein synthesis; for example, some candidates for treating tuberculosis inhibit leucyl tRNA synthetase, an enzyme critical for incorporating leucine (B10760876) into proteins. asm.org

Modulation of Bacterial Energy Metabolism

The blockage of energy metabolism represents another key antibacterial mechanism of anthraquinone derivatives. nih.govconsensus.app These compounds can interfere with bacterial energy production, leading to a state of metabolic collapse. Studies on related compounds in cancer cells have shown that anthraquinone derivatives can decrease intracellular ATP levels and inhibit mitochondrial respiration and glycolysis. nih.gov A similar impairment of the cellular energetic state in bacteria would disrupt essential functions, including the activity of energy-dependent efflux pumps like P-gp, thereby increasing the cell's susceptibility to the compound. nih.gov Research has pointed to interference with bacterial energy metabolism as one of the important mechanisms of antimicrobial activity for anthraquinone-related compounds. researchgate.net

Antifungal Effects (e.g., against Aspergillus niger, Candida species)

Derivatives of pyridine carboxamide have demonstrated notable antifungal properties. Research has shown that these compounds can be effective against a variety of fungal pathogens that pose a threat to human health. nih.gov Fungal infections, particularly in immunocompromised individuals, are a growing concern, necessitating the development of novel antifungal agents. bibliomed.org

Studies on various pyridine carboxamide derivatives have identified their potential as inhibitors of fungal growth. For instance, certain novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold have shown moderate to good in vitro antifungal activity. nih.gov Specifically, compounds have been tested against fungal strains such as Aspergillus niger and Candida albicans. bibliomed.orgmdpi.com One study reported that 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-ones were potent against A. niger. mdpi.com Another research effort synthesized novel 2-(2-pyridyl)-2H-pyrazole-3-carboxamide derivatives that possessed good antifungal activity against C. albicans. bibliomed.org The mechanism of action for some pyridine carboxamides is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov

Table 1: Antifungal Activity of Selected Pyridine Derivatives

Compound Class Fungal Strain Activity Noted Reference
Pyridine-benzothiazole hybrids Candida albicans Poor to fair activity mdpi.com
2-(2-pyridyl)-2H-pyrazole-3-carboxamide derivatives Candida albicans Good antifungal activity bibliomed.org
Pyridine containing azetidine-2-ones Aspergillus niger Potent activity mdpi.com

Antiviral Activities

The pyridine nucleus is a core structure in many compounds exhibiting a wide range of biological activities, including antiviral properties. mdpi.com The incorporation of this heterocycle into larger molecules has been a strategy in the development of new therapeutic agents. mdpi.com Research into related heterocyclic systems, such as 9-aminoacridines, which share structural similarities, has identified compounds with potent activity against viruses like SARS-CoV-2. nih.gov

While direct studies on the antiviral effects of this compound are not extensively detailed, the broader class of nitrogen-containing heterocyclic compounds has shown promise. For example, some acridine derivatives have been screened for their antiviral activity against the Papaya Ring Spot Virus (PRSV). researchgate.net Furthermore, computational studies on 9,10-dihydrophenanthrene (B48381) derivatives, which are structurally related to the anthraquinone core, have been used to design potent inhibitors of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication. nih.gov These findings suggest that the structural motifs present in this compound could serve as a basis for designing novel antiviral agents.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. mdpi.com Antioxidants can neutralize these reactive species, preventing cellular damage. semanticscholar.org Derivatives of N-(9,10-dioxoanthracene-2-yl) acetamide (B32628) have been synthesized and evaluated for their antioxidant and radical scavenging activities. researchgate.netnih.gov

In vitro studies using rat liver homogenate have assessed the ability of these compounds to counteract free-radical oxidation by measuring two key markers of oxidative stress: lipid peroxidation (LP) and oxidative modification of proteins (OMP). researchgate.netnih.gov The position of substituents on the anthraquinone core was found to influence antioxidant properties, with compounds having a substituent in the first position demonstrating better activity than their isomers with a substituent in the second position. researchgate.netnih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage. The antioxidant potential of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides was evaluated by measuring their ability to inhibit lipid peroxidation, a process activated by ferrous ions and quantified by reaction with thiobarbituric acid (TBA). researchgate.net Several synthesized compounds demonstrated significant inhibition of lipid peroxidation, with some showing superior radical-scavenging activity. researchgate.netnih.gov For instance, among a series of tested compounds, compounds labeled 6 and 7 were identified as having the best indicators of this activity. researchgate.netnih.gov

Mitigation of Oxidative Modification of Proteins

Oxidative modification of proteins (OMP) can lead to the formation of protein carbonyls and other changes that impair protein function, contributing to aging and disease. nih.gov The degree of OMP was assessed by measuring the formation of additional carbonyl groups in the side chains of amino acids. researchgate.net The antioxidant effects of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides were also evaluated in this context. researchgate.netnih.gov It was found that certain derivatives could effectively reduce the level of these carbonyl groups relative to controls. For example, a compound designated as 10 showed a notable antioxidant effect in OMP processes. researchgate.netnih.gov

Table 2: Antioxidant Activity of N-(9,10-dioxo-9,10-dihydroanthracen-yl)-2-(R-thio) Acetamide Derivatives

Activity Marker Observation Reference
Lipid Peroxidation (LP) Compounds 6 and 7 showed the best radical-scavenging activity. researchgate.netnih.gov
Oxidative Modification of Proteins (OMP) Compound 10 demonstrated a significant antioxidant effect. researchgate.netnih.gov

Anti-inflammatory Potential and Associated Molecular Targets

Inflammation is a complex biological response implicated in a wide array of diseases. frontiersin.org Developing new anti-inflammatory therapies is a critical area of research. frontiersin.org Pyridine derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Molecular targets for anti-inflammatory drugs often include enzymes and signaling proteins within inflammatory pathways. frontiersin.org

The anti-inflammatory mechanisms of related compounds may involve the inhibition of key inflammatory mediators. For example, studies on other heterocyclic compounds have shown inhibition of cyclooxygenase-2 (COX-2), a pivotal enzyme in inflammation. nih.gov Furthermore, related N-(9,10-anthraquinone-2-ylcarbonyl) derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov These findings suggest that this compound derivatives could potentially exert anti-inflammatory effects by targeting similar molecular pathways, such as the inhibition of cytokine signaling. frontiersin.org

Hypolipidemic Mechanisms and Related Biochemical Pathways

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. Research into novel benzofuran-2-carboxamide (B1298429) and indole-2-carboxamide derivatives containing the 9,10-dioxoanthracene core has demonstrated significant hypolipidemic activity. nih.govnih.gov

In studies using Triton WR-1339-induced hyperlipidemic rats, these compounds were shown to effectively modulate plasma lipid profiles. nih.govnih.gov For instance, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide significantly reduced elevated plasma levels of triglycerides (TG) and total cholesterol (TC). nih.gov Similarly, a series of 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides also lowered plasma triglycerides. nih.gov A noteworthy effect observed across these studies was a significant increase in high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health. nih.govnih.gov The development of new lipid-lowering agents is crucial for managing hyperlipidemia and its complications. scielo.br

Table 3: Hypolipidemic Effects of N-(9,10-dioxoanthracen-yl) Carboxamide Derivatives in Hyperlipidemic Rats

Compound Effect on Triglycerides (TG) Effect on Total Cholesterol (TC) Effect on HDL-Cholesterol (HDL-C) Reference
N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide Significant reduction Significant reduction Remarkable increase nih.gov
5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides (3c-3g) Significant reduction Significant reduction (compounds 3e, 3g) Significant increase nih.gov

Modulation of Plasma Lipid Profiles (e.g., triglycerides, cholesterol, HDL-C)

Research into the pharmacological effects of anthraquinone carboxamide derivatives has revealed their potential to modulate plasma lipid profiles. Studies on compounds structurally related to this compound demonstrate significant lipid-lowering capabilities.

One study investigated five novel derivatives of N-(9,10-dihydro-9,10-dioxoanthracenyl)-1H-indole-2-carboxamide in a rat model of hyperlipidemia. The findings indicated that several of these compounds favorably altered the lipid profile. Specifically, a decrease in plasma levels of triglycerides (TG) and low-density lipoprotein-cholesterol (LDL-C) was observed, coupled with an increase in high-density lipoprotein-cholesterol (HDL-C) for certain derivatives. Furthermore, some of these compounds also led to a significant reduction in total cholesterol (TC) levels. These results suggest that the anthraquinone-carboxamide scaffold may be a promising framework for developing agents to manage dyslipidemia.

In a similar vein, another study focused on N-(benzoylphenyl)pyridine-3-carboxamide derivatives, which share the nicotinic acid (pyridine-3-carboxamide) moiety. The investigation revealed that some of these novel compounds possessed significant antihyperlipidemic activities, particularly in reducing triglyceride and total cholesterol levels in hyperlipidemic rat models. This indicates that the pyridine-3-carboxamide portion of the molecule also contributes to the observed lipid-lowering effects.

Table 1: Effects of N-(9,10-dihydro-9,10-dioxoanthracenyl)-1H-indole-2-carboxamide Derivatives on Plasma Lipids

Compound DerivativeTriglycerides (TG)Low-Density Lipoprotein-Cholesterol (LDL-C)High-Density Lipoprotein-Cholesterol (HDL-C)Total Cholesterol (TC)
Compound 1
Compound 3 No Significant Change
Compound 4
Compound 5

Note: Data is qualitative, based on described effects in hyperlipidemic rat models. '↑' indicates an increase, while '↓' indicates a decrease in plasma levels.

Assessment of Antiatherosclerotic Potential

The potential of anthraquinone derivatives to combat atherosclerosis has been an area of active research. Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is closely linked to dyslipidemia. The lipid-lowering properties of this compound derivatives suggest a potential role in mitigating this condition.

Studies on the broader class of anthraquinones support this hypothesis. For instance, a novel anthraquinone compound named Kanglexin has been shown to prevent endothelial-to-mesenchymal transition, a key process in the development of atherosclerosis. nih.govresearchgate.net By protecting vascular endothelial cells, KLX demonstrated a significant anti-atherosclerotic effect in animal models. researchgate.net Another natural anthraquinone, emodin, has been found to promote the stability of atherosclerotic plaques in apolipoprotein E-deficient mice, which could reduce the risk of plaque rupture and subsequent cardiovascular events. The mechanism of action for many anthraquinones involves anti-inflammatory and antioxidant effects, which are crucial in counteracting the progression of atherosclerosis. nih.gov

While direct studies on the antiatherosclerotic activity of this compound are not extensively documented, the known effects of related compounds on lipid profiles and the established anti-atherosclerotic properties of the anthraquinone core structure provide a strong rationale for their potential in this therapeutic area.

Other Investigated Biological Activities (e.g., Immunostimulating, Antiprotozoal)

Beyond their impact on cardiovascular health, derivatives of this compound belong to a class of compounds with a wide array of investigated biological activities.

Immunostimulating Activity: Anthraquinone derivatives have been described as having immune-boosting and immunomodulatory effects. nih.govresearchgate.net These compounds can influence the immune system through various mechanisms, including the modulation of signaling pathways involved in immune response, such as the p53 and chemokine pathways. While much of the research has focused on their anti-inflammatory properties, which is a form of immunomodulation, the potential for these compounds to act as immune boosters has also been explored, particularly in computational studies. researchgate.net This suggests a capacity to either suppress or enhance immune responses depending on the specific molecular structure and biological context.

Antiprotozoal Activity: Several anthranoid compounds have demonstrated significant antiprotozoal activity. A phytochemical investigation of Vismia orientalis, a plant rich in anthraquinones, revealed potent activity against a range of protozoan parasites. For example, Vismione D exhibited a broad spectrum of activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. elsevierpure.com Emodin also showed notable antileishmanial activity. elsevierpure.com The mechanism of action is thought to involve the inhibition of key parasitic enzymes or disruption of cellular processes. These findings highlight the potential of the anthraquinone scaffold as a source for the development of new antiprotozoal agents.

Table 2: Antiprotozoal Activity of Anthraquinone Derivatives

CompoundTarget OrganismIC₅₀ (µg/mL)
Vismione D Trypanosoma brucei rhodesiense< 10
Trypanosoma cruzi< 10
Leishmania donovani0.37
Plasmodium falciparum (K1)1.0
Emodin Leishmania donovani2.0
Bianthrone A1 Trypanosoma brucei rhodesiense10 - 50
Plasmodium falciparum10 - 50
3-geranyloxy-6-methyl-1,8-dihydroxyanthraquinone Trypanosoma brucei rhodesiense10 - 50
Leishmania donovani10 - 50
Plasmodium falciparum10 - 50

IC₅₀: The half maximal inhibitory concentration.

Structure Activity Relationship Sar Studies of N 9,10 Dioxoanthracen 2 Yl Pyridine 3 Carboxamide Analogs

Influence of Substituent Position and Electronic Nature on Biological Efficacy

The placement and electronic properties (electron-donating or electron-withdrawing) of substituents on both the anthracene (B1667546) and pyridine (B92270) rings profoundly impact the biological efficacy of N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide analogs. nih.gov Research has consistently shown that these modifications can dramatically alter the molecule's interaction with biological targets.

For instance, in related heterocyclic carboxamide series, the introduction of electron-donating groups has been shown to enhance antibacterial activity. nih.gov The positions of these substituents are equally critical. Studies on similar fused heterocyclic systems indicate that the location of functional groups can dictate the potency and even the mechanism of action. For example, in a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives designed as FOXM1 inhibitors, the presence and position of electron-withdrawing groups like -CN on the phenyl ring were critical for activity. mdpi.com Specifically, compounds bearing a cyano (-CN) group, regardless of the halogen co-substituent, were effective at decreasing FOXM1 expression, whereas analogs without this group were inactive. mdpi.com

This highlights a key principle in SAR: that both the electronic nature and the spatial orientation of substituents are pivotal in optimizing the pharmacological profile of the lead compound.

Table 1: Effect of Phenyl Ring Substituents on FOXM1 Inhibition in a Thieno[2,3-b]pyridine-2-carboxamide Series

CompoundSubstituent at Position 2Substituent at Position 4FOXM1 Expression ReductionAnti-proliferative Activity (IC50)
Analog 1-H-FInactiveInactive
Analog 6-CN-Cl<50%Comparable to standard
Analog 16-CN-I<50%Comparable to standard
Data synthesized from studies on analogous heterocyclic systems.mdpi.com

Role of the Carboxamide Linkage and Amide Bond Modifications in Activity

The carboxamide linkage (-CONH-) is not merely a passive connector but an active participant in the molecule's biological interactions. It often engages in crucial hydrogen bonding with target proteins. The rigidity and specific geometry of the amide bond help to correctly orient the anthracene and pyridine moieties within a binding site.

Studies on various classes of biologically active amides have demonstrated the importance of this linkage. For example, the high potency of certain pyridine-3-carboxamide (B1143946) analogs in controlling bacterial wilt has been attributed directly to the presence of the amide linkage. nih.gov Modifications to this bond, such as altering its geometry or replacing it with bioisosteres (e.g., esters, reverse amides, or sulfonamides), can lead to significant changes in activity.

Effects of Pyridine Ring Modifications on Biological Profile

The pyridine ring serves as a crucial interaction domain, and modifications to it can significantly alter the biological profile of the parent compound. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can influence solubility and interactions with physiological targets. ijnrd.org

SAR studies on various pyridine-containing compounds have revealed several key trends:

Substituent Effects: The introduction of substituents can modulate the electronic properties of the ring. For example, electron-withdrawing groups decrease the basicity of the pyridine nitrogen, while electron-donating groups increase it. ijnrd.org In a series of pyridine-containing sultones developed as acetylcholinesterase (AChE) inhibitors, a halophenyl group on a fused ring system was found to increase activity. nih.gov

Positional Isomerism: The position of substituents on the pyridine ring is critical. In the aforementioned AChE inhibitors, para-substituted analogs were more active than meta- or ortho-substituted ones. nih.gov Similarly, in a study of nicotinic receptor ligands, substitution at the 5' and 6'-positions of a pyridine ring led to a wide range of binding affinities, with a 5'-vinyl-6'-chloro substituted analog being the most potent. nih.gov

Fused Ring Systems: Fusing other rings to the pyridine moiety can enhance binding and potency. Fused pyridine-containing sultones showed greater AChE inhibition than their non-fused counterparts. nih.gov Likewise, pyrazolo[4,3-c]pyridine series have demonstrated potent antitumor activity. nih.govresearchgate.net

Table 3: Effect of Pyridine Ring Modifications on Biological Activity in Analogous Systems

ModificationCompound SeriesBiological Target/ActivitySAR FindingReference
Halophenyl substitutionPyridine-containing sultonesAChE InhibitionIncreased activity nih.gov
Positional Isomerism (p- vs m-, o-)Pyridine-containing sultonesAChE Inhibitionpara-substitution is preferred nih.gov
5' and 6' substitution3-(2-aminoethoxy)pyridineNicotinic Receptor Binding5'-vinyl-6'-chloro substitution most potent nih.gov
Fused Pyrazolo ringPyrazolo[4,3-c]pyridinesAntitumor ActivityMore active than other fused pyridines nih.govresearchgate.net

Stereochemical Considerations and Chiral Derivatives in SAR

While the core this compound is achiral, the introduction of stereocenters into its analogs can have profound implications for biological activity. Chirality plays a vital role in molecular recognition, as biological targets like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a chiral drug can exhibit widely different potency, efficacy, and metabolic profiles.

Introducing chiral centers, for instance, in side chains attached to either the anthracene or pyridine ring, would necessitate the synthesis and evaluation of individual enantiomers. In a study involving the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the reaction proceeded in a highly stereoselective manner, producing only one of eight possible enantiomeric pairs. nih.gov This highlights that synthetic routes can favor specific stereoisomers, which may then be evaluated for their distinct biological activities. Although specific studies on chiral derivatives of the title compound are not widely reported, it represents a logical and important avenue for future SAR exploration to develop more selective and potent agents.

Applications in Advanced Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

There is no available research in the public domain that investigates or reports the use of N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide as a component in either Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Consequently, no data on its performance as an emissive, charge-transport, or host material in these devices can be provided.

Potential in Solar Cell Technologies

There is no documented research exploring the potential of this compound in solar cell technologies. Its suitability as a donor, acceptor, or interfacial layer material in organic photovoltaic (OPV) devices has not been reported, and therefore, no performance metrics or research findings are available.

Supramolecular Chemistry and Self Assembly of Anthracene and Pyridine 3 Carboxamide Based Systems

Characterization of Non-Covalent Interactions in Supramolecular Architectures

The supramolecular architecture of systems based on N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide is dictated by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, are crucial in directing the assembly of molecules into well-defined, higher-order structures.

The presence of the amide group allows for the formation of strong and directional hydrogen bonds, typically in an N-H···O fashion. This interaction is a primary driver in the formation of chains or sheets in the solid state. Furthermore, the extensive aromatic surfaces of the anthracene-9,10-dione and pyridine (B92270) units facilitate π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, contribute significantly to the stabilization of the resulting supramolecular assemblies. The interplay of these non-covalent forces can lead to the formation of complex and predictable patterns in the crystalline state. The planarity of the anthracene-9,10-dione core and the pyridine ring encourages close packing and maximizes the van der Waals contacts, further stabilizing the supramolecular structure.

Interaction TypeKey Functional Groups InvolvedTypical Role in Supramolecular Assembly
Hydrogen Bonding Amide (N-H, C=O), Pyridine (N)Directional control, formation of chains and sheets.
π-π Stacking Anthracene-9,10-dione, Pyridine ringStabilization of aggregates, formation of columnar or layered structures.
Van der Waals Forces Entire moleculeOverall packing efficiency and stabilization.
Dipole-Dipole Interactions Dioxo groups (C=O), Amide groupInfluence on molecular orientation and packing.

Molecular Recognition Phenomena and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The structural features of this compound make it a promising candidate for molecular recognition and host-guest chemistry. The combination of a hydrogen-bond-donating amide proton, hydrogen-bond-accepting carbonyl and pyridine nitrogen atoms, and the aromatic surfaces allows for the selective binding of complementary guest molecules.

The amide group can act as a recognition site for guests capable of forming hydrogen bonds, such as carboxylic acids or other amides. The pyridine nitrogen can also participate in hydrogen bonding with suitable donor molecules. The planar and electron-rich anthracene-9,10-dione moiety can interact with electron-deficient aromatic guests through π-π stacking, a common motif in host-guest systems.

In the context of host-guest chemistry, molecules like this compound can be designed to form cavities or clefts in their self-assembled state, which can then encapsulate smaller guest molecules. The selectivity of this encapsulation is determined by the size, shape, and chemical complementarity between the host assembly and the guest molecule. For instance, studies on amphiphilic anthracene (B1667546) derivatives have shown their ability to form micelles or vesicles in aqueous solutions, which can encapsulate hydrophobic guest molecules. rsc.org Similarly, the self-assembly of this compound could lead to structures capable of selective guest binding.

Principles of Self-Assembly and Self-Organization in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the interplay of hydrogen bonding and π-π stacking is expected to be the primary driving force for self-assembly in both solution and the solid state.

In solution, the concentration and the nature of the solvent play a critical role. In non-polar solvents, intermolecular hydrogen bonding between the amide groups would be favored, potentially leading to the formation of linear or cyclic aggregates. In more polar solvents, solvent-solute interactions might compete with intermolecular hydrogen bonding, influencing the extent and nature of the self-assembly. The aggregation of pyridinium-functionalized anthracene amphiphiles into supramolecular hydrogels has been observed, driven by a combination of π-stacking and electrostatic interactions. rsc.org

In the solid state, the molecules will arrange themselves to maximize favorable non-covalent interactions, leading to the formation of a crystalline lattice. The final crystal structure is a result of a delicate balance between the different intermolecular forces. The planarity of the anthracene-9,10-dione core and the directional nature of the hydrogen bonds from the amide linker are expected to lead to well-ordered crystalline materials. The principles of crystal engineering can be applied to predict and control the solid-state packing of such molecules by modifying their chemical structure.

Metal Complexation and Coordination Chemistry with Anthracene-Pyridine Scaffolds

The pyridine nitrogen atom in this compound provides a readily available coordination site for metal ions. The field of coordination chemistry of ligands bearing both anthracene and pyridine units is well-established, leading to the formation of a diverse range of metal-organic complexes and coordination polymers.

The pyridine moiety acts as a monodentate ligand, coordinating to a metal center through its nitrogen lone pair. The resulting metal complexes can exhibit interesting photophysical properties, often influenced by the coordinated metal ion. The anthracene-9,10-dione unit can also play a role in the properties of the resulting metal complexes, for instance, by participating in energy or electron transfer processes.

The coordination of metal ions to the pyridine unit can also be used as a strategy to direct the self-assembly of the ligand. The defined coordination geometry of the metal ion can act as a template, leading to the formation of discrete metallosupramolecular architectures or extended coordination polymers. For example, coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene have been reported to form networks with applications in gas adsorption and fluorescence sensing.

Metal IonPotential Coordination GeometryPotential Properties of the Complex
Transition Metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) Tetrahedral, Square Planar, OctahedralCatalytic activity, interesting magnetic and optical properties.
Lanthanide Metals (e.g., Eu³⁺, Tb³⁺) Higher coordination numbers (7-9)Luminescence (antenna effect from the organic ligand).
Alkali/Alkaline Earth Metals (e.g., Na⁺, Mg²⁺) VariableInfluence on the conformation and aggregation of the ligand.

Anion Binding Studies and Sensory Applications

The amide N-H group in this compound can act as a hydrogen bond donor for the recognition of anions. Anion binding is a significant area of supramolecular chemistry with applications in sensing, transport, and catalysis.

The interaction between the amide N-H and an anion, such as a halide or an oxoanion, is primarily electrostatic and involves the formation of a hydrogen bond. The strength and selectivity of this binding can be influenced by several factors, including the acidity of the N-H proton, the geometric arrangement of the binding sites, and the solvent. The presence of the electron-withdrawing anthracene-9,10-dione moiety is expected to increase the acidity of the amide proton, thereby enhancing its anion binding affinity.

A new fluorescent anion receptor containing anthracene and amide moieties has been synthesized and has shown selective recognition of anions like cyanide, fluoride, and dihydrogen phosphate (B84403) through hydrogen bonding and electrostatic interactions. nih.gov The binding of an anion to the this compound molecule could potentially lead to a change in its photophysical properties, such as its fluorescence emission. This change can be exploited for the development of fluorescent chemosensors for the detection of specific anions. The anthracene-9,10-dione unit is a well-known fluorophore, and its emission is often sensitive to its local environment. Anion binding can perturb the electronic structure of the molecule or restrict intramolecular rotations, leading to a detectable change in the fluorescence intensity or wavelength.

Future Perspectives and Emerging Research Avenues for N 9,10 Dioxoanthracen 2 Yl Pyridine 3 Carboxamide

Rational Design of Novel Multi-Targeting Agents

The development of multi-targeting agents, single molecules designed to interact with multiple biological targets, is an increasingly important strategy in the treatment of complex diseases like cancer and neurodegenerative disorders. arabjchem.org The scaffold of N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide is particularly well-suited for this approach. The anthraquinone (B42736) core is a known privileged structure in medicinal chemistry, capable of intercalating with DNA and interacting with various enzymes. nih.govelsevierpure.com The pyridine-3-carboxamide (B1143946) portion, a derivative of nicotinamide (B372718) (Vitamin B3), can be designed to interact with a variety of enzymes and receptors.

Future research could focus on the rational design of analogues of this compound to simultaneously modulate multiple pathways involved in disease progression. For instance, in the context of cancer, the anthraquinone moiety could be optimized for its interaction with topoisomerases, while the pyridine-3-carboxamide part could be modified to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair in cancer cells. This dual-action approach could lead to synergistic therapeutic effects and overcome drug resistance. fortunejournals.com

Studies on other anthraquinone and naphthoquinone derivatives have demonstrated their potential as multi-target-directed ligands, for example, in Alzheimer's disease by inhibiting amyloid aggregation, tau protein aggregation, and key enzymes like acetylcholinesterase and monoamine oxidase. nih.govacs.orgacs.org This provides a strong rationale for exploring the potential of this compound and its derivatives in this area.

Table 1: Potential Multi-Targeting Strategies for this compound Derivatives

Disease AreaPotential Target 1 (Anthraquinone Moiety)Potential Target 2 (Pyridine Carboxamide Moiety)Therapeutic Rationale
Cancer Topoisomerase IIPoly(ADP-ribose) polymerase (PARP)Combined DNA damage and inhibition of DNA repair
Alzheimer's Disease Amyloid-β AggregationAcetylcholinesterase (AChE)Reduction of amyloid plaques and symptomatic improvement
Infectious Diseases Bacterial DNA GyraseInhA (Enoyl-ACP reductase)Dual inhibition of essential bacterial enzymes

Advanced Computational Design and Predictive Modeling for Lead Optimization

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. nih.gov For this compound, advanced computational techniques can be employed to predict and enhance its therapeutic potential. Molecular docking and molecular dynamics simulations can elucidate the binding modes of this compound with various biological targets, providing insights into the structure-activity relationships (SAR). acs.orgnih.gov

Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be utilized to assess the drug-like properties of this compound and its analogues at an early stage of development. This allows for the proactive identification and mitigation of potential liabilities, such as poor bioavailability or off-target toxicity. sci-hub.se For example, computational studies on other pyridine (B92270) carboxamide derivatives have successfully guided lead optimization efforts in the development of new antitubercular agents. nih.govresearchgate.net

Furthermore, quantum-mechanical calculations can be used to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological systems. nih.gov Such computational approaches can guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Computational Tools for the Optimization of this compound

Computational MethodApplicationPredicted Outcome
Molecular Docking Prediction of binding affinity and orientation at the active site of a target protein.Identification of key interactions and guidance for structural modifications to improve potency.
Molecular Dynamics Simulations Analysis of the dynamic behavior and stability of the ligand-protein complex over time.Assessment of binding stability and conformational changes.
ADMET Prediction In silico estimation of pharmacokinetic and toxicological properties.Early identification of potential liabilities and guidance for improving drug-likeness.
Quantum Mechanics (QM) Calculation of electronic properties, such as charge distribution and orbital energies.Understanding of reactivity and the nature of intermolecular interactions.

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The translation of a promising compound from the laboratory to clinical and commercial applications hinges on the availability of efficient, cost-effective, and environmentally friendly synthetic methods. Future research on this compound should therefore include the development of novel and sustainable synthetic pathways for its scalable production.

Traditional methods for the synthesis of anthraquinone derivatives can involve harsh reaction conditions and the use of hazardous reagents. rasayanjournal.co.in Green chemistry approaches, such as the use of microwave-assisted synthesis, could offer significant advantages, including reduced reaction times, lower energy consumption, and the avoidance of volatile organic solvents. tsijournals.com The development of catalytic methods for the amidation reaction between the anthraquinone core and the pyridine carboxylic acid derivative would also be a significant step towards a more sustainable process.

Moreover, exploring biosynthetic routes or chemoenzymatic strategies could provide access to this and related compounds in a more environmentally benign manner. The scalability of the synthesis is a critical factor for the eventual commercial viability of any new chemical entity. researchgate.net

Integration into Advanced Functional Materials with Tunable Properties

Beyond its potential in medicine, the unique photophysical and electrochemical properties of the anthraquinone scaffold suggest that this compound could be a valuable building block for advanced functional materials. Anthraquinone derivatives are known for their redox activity and are being explored for applications in organic electronics, such as rechargeable batteries and electrochromic devices. arabjchem.orgresearchgate.net

The incorporation of this compound into polymeric structures could lead to the development of new materials with tunable properties. For example, anthraquinone-based polymers have been investigated as cathode materials in rechargeable batteries. semanticscholar.org The pyridine moiety could further enhance the performance of such materials by influencing their electronic properties and intermolecular interactions.

Furthermore, the chromophoric nature of the anthraquinone core suggests potential applications in the development of sensors and photofunctional materials. mdpi.com For instance, anthraquinone-based metal-organic frameworks (MOFs) have been shown to act as photocatalysts. nih.gov The specific functionalization with the pyridine-3-carboxamide group could be exploited to create materials with selective sensing capabilities or tailored photophysical responses.

Table 3: Potential Applications of this compound in Functional Materials

Material TypePotential ApplicationKey Property Conferred by the Compound
Redox-Active Polymers Cathode material for rechargeable batteriesReversible redox chemistry of the anthraquinone core
Electrochromic Materials Smart windows and displaysColor change upon electrochemical switching
Chemosensors Detection of specific analytesSelective binding and signaling via the pyridine carboxamide moiety
Photocatalysts Organic synthesis and environmental remediationLight absorption and generation of reactive species by the anthraquinone core

Q & A

Q. What synthetic methodologies are recommended for preparing N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide?

The compound can be synthesized via condensation reactions between anthrone derivatives and aminopyridine precursors. For example, refluxing anthrone (0.012 mol) with 2-amino-4-methylpyridine (0.012 mol) in glacial acetic acid for 10 hours, followed by recrystallization from ethanol, yields anthracene-pyridine hybrids . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives to improve yield and purity.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): For verifying connectivity of the anthraquinone and pyridine moieties.
  • Infrared Spectroscopy (IR): To confirm carbonyl (C=O) and amide (N-H) functional groups.
  • Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis: To ensure stoichiometric purity.

Q. How can solubility and stability be assessed under laboratory conditions?

Solubility is typically tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via gravimetric or spectrophotometric methods. Stability studies involve exposing the compound to varying pH, temperature, and light conditions, followed by HPLC or TLC monitoring for degradation products .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

X-ray crystallography using SHELXL (for refinement) and SIR97 (for direct-methods structure solution) is recommended. SHELXL’s robust algorithms handle high-resolution data and twinning phenomena, while SIR97’s integration with Fourier refinement ensures accurate electron density maps . For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid models .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to biological targets like enzymes or receptors. For example, substituent effects on the pyridine ring (e.g., electron-withdrawing groups) may enhance interactions with hydrophobic pockets in proteins, as seen in analogous mGlu5 modulators . QSAR models using descriptors like logP or polar surface area can further rationalize activity trends.

Q. What strategies resolve contradictions in biological activity data across assays?

  • Multi-assay validation: Compare results from enzymatic inhibition, cell viability (MTT assay), and in vivo models.
  • Metabolite profiling: LC-MS/MS can identify active metabolites or degradation products influencing discrepancies.
  • Target engagement studies: Use techniques like SPR (surface plasmon resonance) to directly measure binding kinetics .

Methodological Challenges and Solutions

Q. How to optimize crystallization for challenging anthraquinone derivatives?

  • Solvent screening: Test mixed solvents (e.g., DMF/water) to modulate nucleation.
  • Temperature gradients: Slow cooling from saturated solutions promotes single-crystal growth.
  • Additive use: Small molecules (e.g., crown ethers) can template crystal packing .

Q. What experimental designs mitigate interference from anthraquinone redox activity?

  • Anaerobic conditions: Use gloveboxes or degassed solvents to prevent oxidation during synthesis.
  • Electrochemical profiling: Cyclic voltammetry identifies redox potentials, guiding buffer selection (e.g., pH 7.4 PBS for physiological relevance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(9,10-dioxoanthracen-2-yl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.